N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
Description
The compound N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a chlorophenyl group at the 4-amino position, a 2-ethylpiperidine-1-carbonyl moiety at the 3-position, and a methyl substituent at the 7-position. The 1,8-naphthyridine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-3-18-9-4-5-12-28(18)23(29)20-14-25-22-19(11-10-15(2)26-22)21(20)27-17-8-6-7-16(24)13-17/h6-8,10-11,13-14,18H,3-5,9,12H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOHNWKAFQCZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Cl)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chlorophenyl group and the piperidinyl moiety. Common reagents and conditions include:
Starting materials: 3-chloroaniline, 7-methyl-1,8-naphthyridine, 2-ethylpiperidine
Reagents: coupling agents like EDCI or DCC, bases like triethylamine, solvents like dichloromethane or DMF
Conditions: reflux, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups
Reduction: Removal of oxygen atoms or addition of hydrogen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to receptors: Modulating receptor activity to produce a biological response
Inhibition of enzymes: Blocking enzyme activity to alter metabolic pathways
Interaction with DNA/RNA: Affecting gene expression or protein synthesis
Comparison with Similar Compounds
Structural Analogs of 1,8-Naphthyridine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Bioactivity
- Chlorophenyl vs. Difluorophenyl : The 3-chlorophenyl group in the target compound may offer stronger hydrophobic interactions compared to the 2,4-difluorophenyl group in the analog from . Chlorine’s larger atomic radius and lower electronegativity than fluorine could favor binding to less polar active sites .
Physicochemical Properties
- Solubility : The absence of ionizable groups (e.g., carboxylic acid in ’s compound) in the target compound may limit aqueous solubility, necessitating formulation adjustments for bioavailability .
- Melting Points : Analogs with rigid substituents (e.g., oxadiazole in ) exhibit higher melting points (>200°C), whereas the target compound’s ethylpiperidine group may lower its melting point, impacting crystallinity .
Biological Activity
N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Compound Overview
This compound features a naphthyridine core, a chlorophenyl group, and a piperidine moiety. The structural characteristics contribute to its pharmacological profile, making it a candidate for various therapeutic applications, particularly in oncology.
| Structural Features | Description |
|---|---|
| Naphthyridine Core | Central framework of the compound |
| Chlorophenyl Group | Enhances chemical reactivity |
| Piperidine Moiety | Contributes to pharmacological properties |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Naphthyridine Core : This is achieved through condensation reactions from readily available starting materials.
- Introduction of the Piperidine Moiety : Often accomplished via oxidative coupling methods.
- Functionalization with the Chlorophenyl Group : This step may involve aminooxygenation or hydroamination reactions.
These synthetic routes are designed to improve yield while maintaining the integrity of the compound's structure.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological responses. Notably, studies indicate that this compound may exhibit anticancer properties , particularly against various cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the following biological activities:
- Anticancer Activity : The compound has shown efficacy against several cancer types in vitro. For instance, it was tested against breast and lung cancer cell lines, demonstrating significant antiproliferative effects.
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways . This includes modulation of pathways involved in cell cycle regulation and apoptosis.
- Comparative Studies : Other naphthyridine derivatives were evaluated for their biological activities, revealing that structural modifications can significantly impact their pharmacological profiles.
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| N-(4-chlorophenyl)-3-(2-piperidino-carbonyl)-7-methyl-1,8-naphthyridin-4-amine | Potential anticancer activity | Similar structure with different substituents |
| 3-(2-piperidino-carbonyl)-7-methyl-1,8-naphthyridin | Antiproliferative properties | Lacks chlorophenyl group but retains piperidine |
Q & A
Basic: What are the standard synthetic protocols for preparing N-(3-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Naphthyridine Core Formation : Cyclization of substituted pyridine precursors under reflux conditions, often using POCl₃ as a cyclizing agent in N,N-dimethylformamide (DMF) at 80–100°C .
- Piperidine Carbonylation : Introduction of the 2-ethylpiperidine moiety via amide coupling. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate the carbonyl group for nucleophilic attack by the piperidine amine .
- Chlorophenyl Substitution : Electrophilic aromatic substitution or Buchwald-Hartwig coupling to attach the 3-chlorophenyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene under inert atmospheres .
Key Considerations : Reaction temperature, solvent polarity, and catalyst loading significantly impact yield (typically 60–75%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the 1,8-naphthyridine core shows aromatic protons at δ 7.2–8.5 ppm, while the 2-ethylpiperidine group exhibits methylene signals at δ 1.2–2.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. A parent ion at m/z 423 (M⁺) aligns with the expected formula C₂₂H₁₅Cl₂N₃O₂ .
- Infrared Spectroscopy (IR) : Peaks at 1686 cm⁻¹ (C=O stretch) and 1651 cm⁻¹ (amide C=O) confirm the piperidine-1-carbonyl group .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in biological activity data for structurally similar naphthyridines?
Methodological Answer:
Contradictions often arise from:
- Varied Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels). Standardize assays using validated protocols (e.g., IC₅₀ measurements under identical pH/temperature) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stocks with ≤0.1% final concentration and confirm compound stability via LC-MS .
- Off-Target Effects : Screen against related targets (e.g., GPCRs, ion channels) using radioligand binding assays to rule out nonspecific interactions .
Case Study : A structurally analogous compound showed inconsistent kinase inhibition due to redox instability; adding antioxidants (e.g., ascorbic acid) resolved discrepancies .
Advanced: What strategies optimize the compound’s selectivity for kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents:
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding sites. Focus on hydrogen bonds between the naphthyridine core and kinase hinge regions .
- In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Prioritize derivatives with >50-fold selectivity over non-target kinases .
Basic: How does the 3-chlorophenyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The chloro group increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assay) .
- Electron-Withdrawing Effect : Stabilizes the naphthyridine core’s π-system, red-shifting UV-Vis absorption (λmax ≈ 320 nm in methanol) .
- Steric Effects : The meta-chloro position minimizes steric clash with target binding pockets compared to ortho/para isomers, confirmed by X-ray crystallography of analogous compounds .
Advanced: What experimental approaches validate the compound’s metabolic stability?
Methodological Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein). IC₅₀ values >10 μM suggest low drug-drug interaction risk .
- Reactive Metabolite Screening : Trapping with glutathione (GSH) to detect thiol adducts. Absence of GSH conjugates in LC-MS indicates low bioactivation potential .
Advanced: How can crystallographic data resolve ambiguities in the compound’s binding mode?
Methodological Answer:
- Co-Crystallization : Soak the compound into protein crystals (e.g., a target kinase) and collect X-ray diffraction data (resolution ≤2.0 Å). Refine structures using PHENIX .
- Electron Density Maps : Identify key interactions, such as hydrogen bonds between the naphthyridine N-atom and kinase backbone amides. Compare with docking predictions to validate computational models .
- Thermal Shift Assays : Confirm binding by monitoring protein melting temperature (Tm) shifts (ΔTm ≥2°C) via differential scanning fluorimetry (DSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
